3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Overview
Description
3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide is a chemical compound with the molecular formula C11H10N2O4S It is known for its unique structure, which includes a nitro group, a benzamide moiety, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide typically involves the following steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Thiolane Ring: The next step involves the formation of the thiolane ring. This can be done by reacting the nitrated benzamide with a suitable thiolane precursor under basic conditions.
Carbamothioylation: The final step involves the introduction of the carbamothioyl group. This is typically achieved by reacting the intermediate compound with a suitable isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide can undergo oxidation reactions, particularly at the thiolane ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or thiolane derivatives.
Scientific Research Applications
3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiolane ring and carbamothioyl group can also interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzamide: Lacks the thiolane ring and carbamothioyl group, making it less reactive.
N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide: Lacks the nitro group, resulting in different reactivity and biological activity.
3-nitro-N-(2-oxothiolan-3-yl)benzamide: Similar structure but lacks the carbamothioyl group.
Uniqueness
3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide is unique due to the presence of all three functional groups: the nitro group, the thiolane ring, and the carbamothioyl group
Properties
IUPAC Name |
3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c16-10(7-2-1-3-8(6-7)15(18)19)14-12(20)13-9-4-5-21-11(9)17/h1-3,6,9H,4-5H2,(H2,13,14,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPSVFJQQOUWQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49719006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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